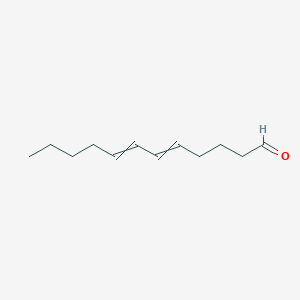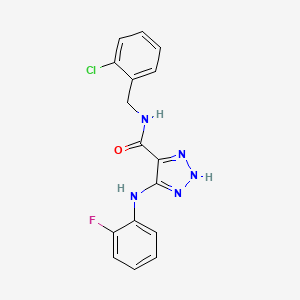![molecular formula C26H21ClN2O4 B14110298 7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110298.png)
7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a chromeno-pyrrole core, which is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions
-
Step 1: Formation of the Chromeno-Pyrrole Core
Reagents: Starting materials such as 3-ethoxyphenyl and pyridin-3-ylmethyl derivatives.
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst.
-
Step 2: Chlorination
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: The reaction is performed at elevated temperatures to ensure complete chlorination.
-
Step 3: Methylation
Reagents: Methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is typically carried out under acidic or basic conditions.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the compound.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is conducted under mild conditions to avoid decomposition.
Products: Substituted derivatives of the compound.
科学的研究の応用
7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
-
Biology:
- Investigated for its potential as a biological probe to study cellular processes.
- Evaluated for its interactions with various biomolecules.
-
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
- Studied for its ability to modulate specific molecular targets.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
-
Bind to Enzymes:
- Inhibit the activity of certain enzymes involved in cellular processes.
- Modulate enzyme activity through competitive or non-competitive inhibition.
-
Interact with Receptors:
- Bind to specific receptors on the cell surface or within the cell.
- Trigger signaling pathways that lead to various cellular responses.
-
Affect Gene Expression:
- Influence the expression of genes involved in cell growth, differentiation, and apoptosis.
- Modulate transcription factors and other regulatory proteins.
類似化合物との比較
7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
-
This compound:
- Similar structure but with different substituents.
- Exhibits unique chemical and biological properties.
-
Pyrazolo[3,4-d]pyrimidine Derivatives:
- Known for their anti-cancer activities.
- Share similar heterocyclic core structures.
-
Pyrrolo[2,3-b]pyridine Derivatives:
- Studied for their potential as fibroblast growth factor receptor inhibitors.
- Exhibit diverse biological activities.
特性
分子式 |
C26H21ClN2O4 |
|---|---|
分子量 |
460.9 g/mol |
IUPAC名 |
7-chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21ClN2O4/c1-3-32-18-8-4-7-17(11-18)23-22-24(30)19-12-20(27)15(2)10-21(19)33-25(22)26(31)29(23)14-16-6-5-9-28-13-16/h4-13,23H,3,14H2,1-2H3 |
InChIキー |
REEDIHPWDBDPTD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C(=C5)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B14110224.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)

![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
